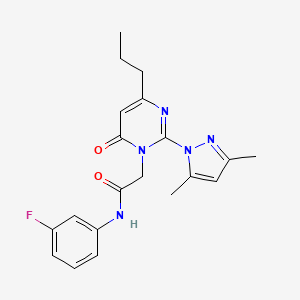

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-fluorophenyl)acetamide

Description

This compound is a pyrimidinone-based acetamide derivative featuring a 3,5-dimethylpyrazole substituent and a 3-fluorophenyl group. Its structure combines a pyrimidinone core (6-oxo-4-propylpyrimidin-1(6H)-yl) with a pyrazole ring (3,5-dimethyl-1H-pyrazol-1-yl) linked via an acetyl bridge.

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O2/c1-4-6-16-11-19(28)25(20(23-16)26-14(3)9-13(2)24-26)12-18(27)22-17-8-5-7-15(21)10-17/h5,7-11H,4,6,12H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZDHHHITKYYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-fluorophenyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The compound features a pyrazole ring, a pyrimidine moiety, and a fluorophenyl group, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases or enzymes linked to cancer proliferation and angiogenesis.

Biological Activity Overview

Recent research has highlighted several key areas where this compound exhibits biological activity:

Anticancer Activity

- Cell Proliferation Inhibition : Studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against glioma cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics.

- Mechanisms of Induction : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by triggering cell cycle arrest at the G1 phase. This suggests that it may interfere with critical regulatory pathways involved in cell division.

Antiangiogenic Properties

The compound has also been investigated for its antiangiogenic properties:

- Inhibition of Endothelial Cell Growth : It was found to inhibit the proliferation and tube formation of human retinal endothelial cells (HRECs), indicating potential use in diseases characterized by abnormal blood vessel growth.

- Dose-Response Relationship : A dose-response study indicated that higher concentrations of the compound lead to a significant reduction in tube formation, supporting its role as an antiangiogenic agent.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against C6 glioma cells with an IC50 value lower than 5 µM. |

| Study 2 | Showed that the compound inhibited HREC proliferation by more than 50% at concentrations above 10 µM, suggesting a strong antiangiogenic effect. |

| Study 3 | Evaluated the pharmacokinetics and toxicity profile in animal models, revealing manageable toxicity levels and favorable absorption characteristics. |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound:

- Variations in substituents on the pyrazole and pyrimidine rings have been explored to enhance potency and selectivity against specific targets.

- The presence of fluorine on the phenyl group has been shown to increase lipophilicity, potentially improving bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights structural analogs and their key differences:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Variations: The target compound’s pyrimidinone core distinguishes it from analogs like 4-piperidinecarboxamide (piperidine-based) and goxalapladib (1,8-naphthyridine-based). Pyrimidinones are known for hydrogen-bonding capabilities via their carbonyl group, which may enhance target binding .

Substituent Effects :

- The 3-fluorophenyl group in the target compound vs. the 4-methylbenzyl group in its closest analog () highlights substituent-driven differences. Fluorine’s electronegativity may enhance binding to aromatic residues in target proteins, while methylbenzyl could increase membrane permeability .

- Goxalapladib ’s trifluoromethyl biphenyl and extended substituents reflect a design for high-affinity macromolecular interactions, as seen in its use for atherosclerosis .

Pharmacokinetic and Physicochemical Properties :

- Piperidine-containing analogs (e.g., 4-piperidinecarboxamide ) may exhibit improved solubility due to the basic nitrogen, whereas the target compound’s fluorophenyl group balances lipophilicity and polarity .

- The sulfur atom in 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide could influence oxidative stability and bioavailability .

Research Findings and Limitations

- Structural comparisons rely on naming conventions and substituent analysis.

- Functional Data Gaps : The evidence lacks explicit biological activity or binding data for the target compound. Inferences are drawn from structural parallels to patented compounds (e.g., goxalapladib ’s therapeutic application) .

- Synthetic Challenges: The pyrimidinone-pyrazole-acetamide scaffold may face synthesis hurdles, such as regioselective functionalization and stability of the enol ether moiety.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-fluorophenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling pyrazole and pyrimidine moieties, followed by functionalization with the fluorophenyl-acetamide group. Key challenges include controlling regioselectivity during pyrazole-pyrimidine coupling and minimizing side reactions (e.g., hydrolysis of the oxo group). Optimization strategies:

- Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .

- Monitor reaction progress via HPLC or TLC to identify intermediates and byproducts .

- Purify via column chromatography (silica gel, gradient elution) or recrystallization to isolate high-purity product .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodology : Combine spectroscopic and analytical techniques:

- NMR (1H/13C): Confirm substituent positions (e.g., propyl group at C4, fluorophenyl resonance) and rule out tautomeric forms of the pyrimidinone ring .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₁H₂₃FN₆O₂) and detect isotopic patterns for fluorine .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinity with target proteins. Prioritize fluorophenyl and pyrimidinone moieties as key pharmacophores .

- Conduct MD simulations (AMBER/CHARMM) to assess stability of ligand-target complexes under physiological conditions .

- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀, receptor binding Kd) to correlate computational and experimental data .

Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?

- Methodology :

- Synthesize analogs with variations in:

- Pyrazole substituents (e.g., methyl vs. ethyl groups at C3/C5) .

- Pyrimidinone modifications (e.g., oxo → thio substitution for metabolic stability) .

- Fluorophenyl group (e.g., para- vs. meta-fluoro positioning) .

- Test analogs in cell-based assays (e.g., antiproliferative activity in cancer lines) and compare EC₅₀ values .

- Use QSAR models to identify physicochemical descriptors (logP, polar surface area) linked to efficacy .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Audit experimental variables:

- Assay conditions (e.g., serum concentration, incubation time) affecting cell permeability .

- Impurity profiles (e.g., residual solvents or unreacted intermediates) impacting toxicity .

- Replicate studies using standardized protocols (e.g., NIH/WHO guidelines for cytotoxicity assays) .

- Perform meta-analysis of published data to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.